8-Cpt-camp

Overview

Description

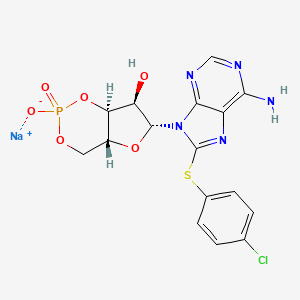

8-CPT-cAMP, also known as 8- (4- Chlorophenylthio)adenosine- 3’, 5’- cyclic monophosphate, is a lipophilic activator of both cAMP- and cGMP-dependent protein kinase and of Epac . It has a higher activation potential compared to cAMP, excellent cell membrane permeability, improved phosphodiesterase stability, and high site selectivity preferring site B of cAK type II .

Physical And Chemical Properties Analysis

8-Cpt-camp is a solid substance . It is soluble in DMSO at 125 mg/mL with ultrasonic and warming and heat to 60°C . The recommended storage temperature is -20°C / -4°F .

Scientific Research Applications

Inhibition of Phosphodiesterase Enzymes

8-Cpt-camp, known as 8-(4-Chlorophenyl)thio-cyclic AMP, is primarily recognized for its role as a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA). Its inhibitory action is comparable to zaprinast, a known phosphodiesterase inhibitor. Additionally, 8-Cpt-camp demonstrates inhibitory effects on other phosphodiesterases such as PDE III and PDE IV, albeit at higher concentrations. These findings suggest caution in interpreting the physiological effects of 8-Cpt-camp due to its broad spectrum of activity on various phosphodiesterase enzymes (Connolly et al., 1992).

Neurobiological Research

In neurobiological studies, 8-Cpt-camp has been used to investigate memory and learning processes. For instance, its administration in crabs showed significant effects on long-term habituation, a form of learning. The study revealed that 8-Cpt-camp, combined with a phosphodiesterase inhibitor, improved long-term habituation when administered either before or immediately after training sessions. This suggests a role for cAMP elevation in memory consolidation processes (Romano et al., 1996).

Ophthalmological Research

In ophthalmology, 8-Cpt-camp has been investigated for its effects on ciliary transepithelial short-circuit current and transport of ions like chloride and sodium. These studies are crucial in understanding eye-related physiological processes and potential therapeutic applications (Ni et al., 2006).

Cancer Research

8-Cpt-camp has been explored in cancer research, specifically in the context of its pro-apoptotic properties. Studies have shown that it can induce apoptosis in lymphoid cells, highlighting its potential utility in cancer treatments.

Specifically, it acts as a convergence point for cAMP/Protein Kinase A- and Glucocorticoid-promoted apoptosis, particularly in T-cell lymphoma and leukemia cells (Zhang & Insel, 2004).

Hematological Research

In hematological research, 8-Cpt-camp has been studied for its effects on differentiation in acute myeloid leukemia cell lines. It showed potential in inducing differentiation in these cells, which can provide insights into new therapeutic strategies for leukemia (Zhu et al., 2008).

Neurophysiology

In the field of neurophysiology, 8-Cpt-camp has been used to study the coupling between retinal ganglion cells and amacrine cells in rabbits. This research provides insights into the functioning of retinal cells and potential implications for treating retinal disorders (Xia et al., 2003).

Cardiology

8-Cpt-camp has been investigated for its effects on heart potassium channels in cardiac ventricular myocytes. This research is essential for understanding how cardiac ion channels are regulated and could have implications for treating cardiac disorders (Walsh & Kass, 1988).

Neurobiology

In neurobiology, 8-Cpt-camp has been used to study survival and axonal regeneration of adult retinal ganglion cells. This research could have significant implications for developing treatments for neurodegenerative diseases and nerve injury (Park et al., 2004).

Cellular Biology

Studies have also explored the global impact of cAMP and protein kinase A on gene expression in cells, using 8-Cpt-camp as a tool. This research is crucial for understanding the molecular mechanisms of cell cycle regulation and could have wide-ranging implications in cellular biology and cancer research (Zambon et al., 2005).

properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFVHMIFGLKQL-DNBRLMRSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cpt-camp | |

CAS RN |

93882-12-3 | |

| Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)